2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
Description
2-(3,4-Dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a benzotriazole-based acetamide derivative characterized by a 3,4-dimethylphenoxy group and a 4-methoxyphenyl-substituted benzotriazole core. This compound combines structural motifs associated with diverse biological activities, including kinase inhibition, receptor binding, and fluorescence imaging . Its design likely aims to optimize pharmacokinetic properties (e.g., lipophilicity, metabolic stability) through strategic substitution patterns.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-5-8-20(11-16(15)2)31-14-24(29)25-21-13-23-22(12-17(21)3)26-28(27-23)18-6-9-19(30-4)10-7-18/h5-13H,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJCGSKFOWXABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent. Benzotriazoles are known to exhibit cytotoxic properties, and derivatives like this one have shown promise in inhibiting cancer cell proliferation. For instance, research indicates that benzotriazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Photostabilizers
Due to the presence of the benzotriazole unit, this compound can serve as a photostabilizer in polymers and coatings. Benzotriazoles are widely used in protecting materials from UV light degradation. The incorporation of this compound into formulations can enhance the durability and longevity of materials exposed to sunlight .
Antimicrobial Activity
Studies have indicated that compounds containing benzotriazole structures can possess antimicrobial properties. This specific compound has been evaluated for its efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .
Case Study 1: Anti-Cancer Activity
In a study published by the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several benzotriazole derivatives, including the target compound. They evaluated their cytotoxic effects on human cancer cell lines and found that certain derivatives exhibited significant anti-proliferative activity, indicating their potential as therapeutic agents against cancer .
Case Study 2: Photostabilization in Polymers
A research article explored the use of benzotriazole derivatives as UV absorbers in polymer formulations. The study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved its resistance to UV-induced degradation compared to unmodified PVC, showcasing its application in material science.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Acetamide Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Core Heterocycles: The target compound’s benzotriazole core distinguishes it from flavone (VIe) or isoxazole (6a/6b) analogs. Benzotriazoles are known for UV stability and kinase interaction, whereas flavones and isoxazoles are associated with receptor binding and fluorescence .
- Substituent Effects: The 3,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to the 4-chlorophenyl (VIe) or 4-methoxyphenyl (VIf) groups in flavone derivatives. This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3,4-dimethylphenoxyacetic acid derivative with a benzotriazole amine, akin to methods for 6a/6b (EDC/HOBt-mediated amidation) . However, yields for benzotriazole derivatives are often lower than those for flavones or isoxazoles due to steric hindrance .
Pharmacological and Physicochemical Comparison
Key Insights :
- Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with kinase inhibitors like roscovitine analogs (), balancing cellular uptake and solubility. In contrast, the highly lipophilic 6a (LogP 4.2) is tailored for tissue penetration in imaging .
- Bioactivity: While VIe demonstrates adenosine receptor antagonism, the benzotriazole core in the target compound may favor interactions with ATP-binding pockets (e.g., CDK5/p25 inhibition, as seen in thienoquinolone derivatives in ).
Biological Activity
The compound 2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a synthetic organic compound belonging to the class of benzotriazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 280.4 g/mol. The structure features a benzotriazole core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | KBNYNMDDIHGKAM-UHFFFAOYSA-N |
The biological activity of benzotriazoles, including this compound, is attributed to their ability to interact with various molecular targets. These interactions can modulate biological pathways such as:
- Antimicrobial Activity : Benzotriazoles have been shown to exhibit significant antibacterial and antifungal properties. For instance, compounds similar to benzotriazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
- Antioxidant Properties : The presence of phenolic groups in the structure can contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
- Antibacterial Activity : Research has indicated that benzotriazole derivatives possess significant antibacterial properties. For example, compounds tested against Staphylococcus aureus exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
- Antifungal Activity : Certain derivatives have shown potent antifungal effects against Candida species with MIC values between 1.6 μg/mL and 25 μg/mL .
- Cytotoxicity : Some studies suggest that benzotriazole derivatives may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Case Study 1: Antibacterial Efficacy
A study conducted by Ochal et al. evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific substitutions on the benzotriazole ring enhanced antibacterial potency significantly .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of modified benzotriazoles against Aspergillus niger. The study revealed that introducing electron-withdrawing groups increased antifungal activity significantly compared to unsubstituted analogs .
Q & A
Basic Research Question
- 1H and 13C NMR : Resolve aromatic proton environments (e.g., methoxy and methyl substituents) and confirm acetamide linkage .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .
How does the molecular architecture influence its potential biological activity?
Basic Research Question
The compound’s benzotriazole core enables π-π stacking with enzyme active sites, while methoxy and methyl groups modulate lipophilicity and bioavailability . Substituents at the 3,4-dimethylphenoxy moiety enhance steric interactions, potentially affecting binding affinity .
What experimental designs are suitable for assessing environmental fate and ecological impacts?
Advanced Research Question
Adopt a split-plot design to evaluate:
- Abiotic degradation : Hydrolysis/photolysis studies under varying pH and UV exposure .
- Biotic transformation : Microbial metabolism assays in soil/water matrices .
- Ecotoxicity : Use standardized OECD guidelines for Daphnia magna or algal growth inhibition tests .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls .
- Dose-response analysis : Compare IC50 values under consistent nutrient/media conditions .
- Structural validation : Confirm compound purity via HPLC before testing to rule out impurity-driven artifacts .
What methodologies study enzyme inhibition mechanisms of benzotriazole-containing compounds?
Advanced Research Question
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
- X-ray crystallography : Resolve 3D ligand-enzyme binding modes .
- Molecular docking : Predict interactions using software like AutoDock Vina .
How do substituent variations (e.g., methoxy vs. methyl) affect physicochemical properties?
Advanced Research Question
- LogP measurements : Compare partitioning in octanol-water systems to assess hydrophobicity .
- Solubility assays : Quantify in PBS or DMSO using UV-Vis spectroscopy .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents .
What purification techniques isolate this compound from complex mixtures?
Basic Research Question
- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates polar intermediates .
- Recrystallization : Use ethanol/water mixtures for final product purification .
- Preparative HPLC : Resolves closely related impurities with C18 columns .
How can in silico modeling predict bioavailability and toxicity?
Advanced Research Question
- QSAR models : Corrogate structural descriptors (e.g., topological polar surface area) with absorption data .
- ADMET prediction : Tools like SwissADME estimate permeability and CYP450 interactions .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .
Notes on Methodological Rigor
- Contradiction Analysis : Conflicting biological data may arise from assay variability; replicate studies under controlled conditions .
- Data Validation : Cross-reference spectroscopic results with PubChem entries (e.g., InChI keys) to ensure structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
